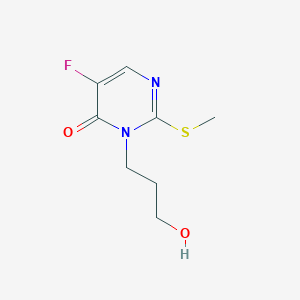
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and a methylsulfanyl group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.
Introduction of the Fluorine Atom: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Addition of the Hydroxypropyl Group: Through nucleophilic substitution reactions.
Incorporation of the Methylsulfanyl Group: Using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to nucleotides.
Medicine
Drug Development: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxypropyl and methylsulfanyl groups can influence its solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent.
3-Hydroxypropylpyrimidine: A compound with similar structural features.
2-Methylsulfanylpyrimidine: Another pyrimidine derivative with a methylsulfanyl group.
Uniqueness
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
143612-39-9 |
|---|---|
Formule moléculaire |
C8H11FN2O2S |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-fluoro-3-(3-hydroxypropyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H11FN2O2S/c1-14-8-10-5-6(9)7(13)11(8)3-2-4-12/h5,12H,2-4H2,1H3 |
Clé InChI |
CVUCTGJXULABNL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=O)N1CCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
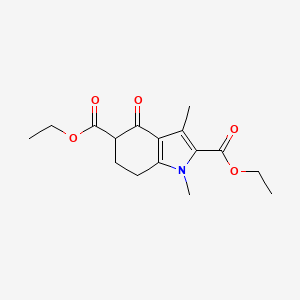

![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)
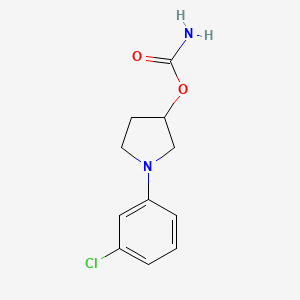
methanone](/img/structure/B12911035.png)
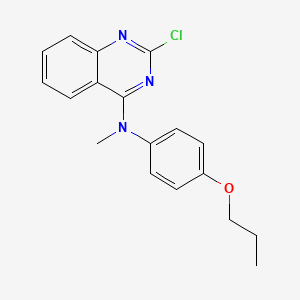
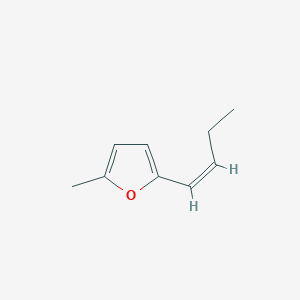
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)


